
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Descripción general
Descripción
La fosforibosil aminoimidazol succinocarboxamida, comúnmente conocida como SAICAR, es un intermedio en la vía de novo de biosíntesis de nucleótidos de purina. Desempeña un papel crucial en la formación de purinas, que son componentes esenciales del ADN y el ARN. El compuesto se forma a través de la conversión de trifosfato de adenosina, L-aspartato y 5-aminoimidazol-4-carboxi-ribonucleótido por la enzima fosforibosil aminoimidazol succinocarboxamida sintetasa .
Aplicaciones Científicas De Investigación
Role in Cancer Metabolism
1.1 Activation of Pyruvate Kinase M2 (PKM2)
SAICAR plays a crucial role in regulating the activity of PKM2, an enzyme that is pivotal for glycolysis and cellular metabolism, especially in cancer cells. Research indicates that this compound enhances PKM2's activity under glucose-limiting conditions, promoting cancer cell survival. The effective concentration at which this compound activates PKM2 is approximately 0.3 mM, leading to a significant increase in its catalytic turnover and a decrease in the Michaelis constant for phosphoenolpyruvate (PEP) from ~2 mM to ~0.1 mM . This activation mechanism links metabolic status with proliferative signaling in cancer cells.
1.2 Cancer Cell Survival
In glucose-starved environments, elevated levels of this compound have been shown to improve cell survival rates. For instance, studies demonstrate that cells with increased this compound concentrations exhibit better survival compared to those with reduced levels due to knockdown of this compound synthase . This suggests that this compound not only supports metabolic processes but also acts as a protective agent for cancer cells under stress conditions.
Antibiotic Development
2.1 Targeting this compound Synthetase (PurC)
this compound synthetase (PurC) has emerged as a promising target for developing novel antibiotics, particularly against Mycobacterium abscessus, a pathogen known for its resistance to conventional treatments. Fragment-based drug discovery approaches have identified new inhibitors that show potent binding affinities to PurC, demonstrating the potential for selective inhibition of bacterial enzymes while sparing human counterparts . This specificity is vital for minimizing side effects and enhancing treatment efficacy.
2.2 Inhibitor Development
Recent studies have reported the development of 4-amino-6-(pyrazol-4-yl)pyrimidine-based inhibitors targeting MabPurC, showcasing effective strategies for drug design through fragment elaboration techniques . These compounds have demonstrated promising inhibitory effects against both Mab and Mycobacterium tuberculosis (Mtb), highlighting their potential utility in treating drug-resistant infections.
Biomarker Potential
3.1 Oncometabolite Detection
this compound has been identified as a potential biomarker for oral cancer, detectable in the nails of affected patients. This application underscores the metabolite's relevance not only in metabolic pathways but also in clinical diagnostics . The ability to detect this compound non-invasively opens avenues for early cancer detection and monitoring treatment efficacy.
Data Summary
The following table summarizes key findings related to the applications of this compound:
Case Studies
Case Study 1: PKM2 Activation by this compound
In a controlled laboratory setting, researchers observed that increasing concentrations of this compound led to enhanced PKM2 activity in HeLa cells under glucose deprivation conditions. This finding was pivotal in linking metabolic alterations with cancer proliferation and survival strategies .
Case Study 2: Antibiotic Discovery Against Mab
A fragment-based screening approach targeting PurC resulted in the identification of novel inhibitors with nanomolar binding affinities. These inhibitors were further optimized through structural modifications based on crystallographic data, providing a robust framework for antibiotic development against resistant strains .
Mecanismo De Acción
La fosforibosil aminoimidazol succinocarboxamida ejerce sus efectos participando en la vía de novo de biosíntesis de nucleótidos de purina. Activa la piruvato quinasa isoforma M2 de forma isoenzimáticamente selectiva, promoviendo la supervivencia de las células cancerosas en condiciones de limitación de glucosa . El compuesto se une a la piruvato quinasa isoforma M2, estimulando su actividad y mejorando la reprogramación metabólica de las células cancerosas .
Análisis Bioquímico
Biochemical Properties
SAICAR is synthesized by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthase . This enzyme catalyzes the reaction of ATP, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide (CAIR) to produce this compound, ADP, and phosphate . The interaction between this compound and its synthesizing enzyme is a key step in the purine biosynthesis pathway .
Cellular Effects
The synthesis of this compound influences various cellular processes. As an intermediate in purine metabolism, this compound contributes to the production of purine nucleotides, which are essential for energy metabolism and DNA synthesis . Therefore, the synthesis and availability of this compound can directly impact cell function, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis from ATP, L-aspartate, and CAIR by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthase . This reaction involves the binding of these substrates to the enzyme, followed by their transformation into this compound, ADP, and phosphate . This process is a part of the purine biosynthesis pathway, which is crucial for the production of purine nucleotides .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are primarily observed through its role in the purine biosynthesis pathway . Over time, the availability and synthesis of this compound can influence the production of purine nucleotides, impacting cellular function
Metabolic Pathways
This compound is involved in the purine metabolism pathway . It interacts with the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthase, which catalyzes its synthesis . This process contributes to the production of purine nucleotides, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to its role in purine metabolism
Subcellular Localization
The subcellular localization of this compound is likely within the cytoplasm, where purine metabolism primarily occurs
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La fosforibosil aminoimidazol succinocarboxamida se sintetiza a través de una reacción bioquímica que involucra trifosfato de adenosina, L-aspartato y 5-aminoimidazol-4-carboxi-ribonucleótido. La enzima fosforibosil aminoimidazol succinocarboxamida sintetasa cataliza esta reacción, lo que da como resultado la formación de fosforibosil aminoimidazol succinocarboxamida, difosfato de adenosina y fosfato .
Métodos de Producción Industrial
La producción industrial de fosforibosil aminoimidazol succinocarboxamida generalmente implica el uso de tecnología de ADN recombinante para producir la enzima fosforibosil aminoimidazol succinocarboxamida sintetasa en grandes cantidades. Esta enzima se utiliza luego para catalizar la reacción entre trifosfato de adenosina, L-aspartato y 5-aminoimidazol-4-carboxi-ribonucleótido en condiciones controladas para producir fosforibosil aminoimidazol succinocarboxamida .
Análisis De Reacciones Químicas
Tipos de Reacciones
La fosforibosil aminoimidazol succinocarboxamida principalmente experimenta reacciones bioquímicas como parte de la vía de biosíntesis de purinas. Estas reacciones incluyen:
Reacciones de Condensación: La formación de la propia fosforibosil aminoimidazol succinocarboxamida es una reacción de condensación que involucra trifosfato de adenosina, L-aspartato y 5-aminoimidazol-4-carboxi-ribonucleótido.
Reacciones de Hidrólisis: El compuesto puede experimentar hidrólisis para producir sus moléculas constituyentes.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la síntesis de fosforibosil aminoimidazol succinocarboxamida incluyen trifosfato de adenosina, L-aspartato y 5-aminoimidazol-4-carboxi-ribonucleótido. La reacción generalmente se lleva a cabo en un medio acuoso a pH y temperatura fisiológicos, con la enzima fosforibosil aminoimidazol succinocarboxamida sintetasa actuando como catalizador .
Principales Productos Formados
Los principales productos formados a partir de las reacciones que involucran fosforibosil aminoimidazol succinocarboxamida incluyen difosfato de adenosina y fosfato, además del propio compuesto .
Comparación Con Compuestos Similares
La fosforibosil aminoimidazol succinocarboxamida es única en su papel como intermedio en la vía de biosíntesis de purinas. Compuestos similares incluyen:
5-Aminoimidazol-4-carboxi-ribonucleótido: Otro intermedio en la vía de biosíntesis de purinas, que se convierte en fosforibosil aminoimidazol succinocarboxamida por la enzima fosforibosil aminoimidazol succinocarboxamida sintetasa.
Trifosfato de Adenosina: Un sustrato en la síntesis de fosforibosil aminoimidazol succinocarboxamida, que proporciona la energía necesaria para la reacción.
L-Aspartato: Otro sustrato en la síntesis de fosforibosil aminoimidazol succinocarboxamida, que contribuye a la formación del compuesto.
La fosforibosil aminoimidazol succinocarboxamida es única en su capacidad de estimular la piruvato quinasa isoforma M2, que no es una característica compartida por los otros compuestos similares .
Actividad Biológica
SAICAR (succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5′-phosphate) is a crucial intermediate in the de novo purine nucleotide biosynthesis pathway. It plays a significant role in cellular metabolism, particularly in proliferating cells, and has been shown to interact with various proteins, notably the pyruvate kinase isoform M2 (PKM2). This interaction is essential for understanding the biological activity of this compound, especially in the context of cancer cell metabolism and proliferation.
- PKM2 Activation : this compound binds to PKM2, inducing its protein kinase activity. This activation is necessary for phosphorylating over 100 human proteins, primarily protein kinases, which are involved in various signaling pathways related to cell proliferation and survival .
- Cell Proliferation : The interaction between this compound and PKM2 facilitates sustained activation of the Erk1/2 signaling pathway, which is crucial for mitogen-induced cell proliferation. Elevated levels of this compound have been observed in glucose-starved cancer cells, suggesting its role as a metabolic signal linking nutrient availability to cell growth .
- Feedback Mechanism : Activated Erk1/2 can phosphorylate PKM2, enhancing its binding affinity for this compound. This creates a positive feedback loop that reinforces the proliferative signaling in conditions where glucose is limited .
Research Findings
In a comprehensive study, researchers demonstrated that:
- This compound Accumulation : In HeLa cells subjected to glucose deprivation, an increase in this compound concentration was correlated with elevated phosphorylation of histone H3 at T11 and increased Myc expression. This indicates that this compound not only serves as a metabolic intermediate but also as a signaling molecule that influences gene expression related to cell proliferation .
- Protein Microarray Analysis : Protein microarray experiments indicated that PKM2-SAICAR complex phosphorylates numerous proteins involved in critical cellular processes, thereby linking metabolic status to cellular signaling pathways .
Case Studies
Several case studies have highlighted the importance of this compound in cancer biology:
- Cancer Cell Survival : Synthetic this compound was shown to stimulate PKM2's activity under low glucose conditions, promoting cancer cell survival. This finding emphasizes the role of metabolic intermediates in cancer progression and adaptation to nutrient stress .
- Thermal Stability Studies : Molecular dynamics simulations have provided insights into the structural stability of this compound synthetase across different temperature conditions. These studies indicate how variations in temperature affect enzyme stability and function, which may have implications for understanding metabolic regulation under stress conditions .
Data Table: Summary of Key Research Findings on this compound
Propiedades
IUPAC Name |
(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4O12P/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27)/t4-,5+,8+,9+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGHJTUZRHGAC-ZZZDFHIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N4O12P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184404 | |
Record name | SAICAR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | SAICAR | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000797 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3031-95-6 | |
Record name | SAICAR | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3031-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SAICAR | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SAICAR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAICAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1PVR64RIF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SAICAR | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000797 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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